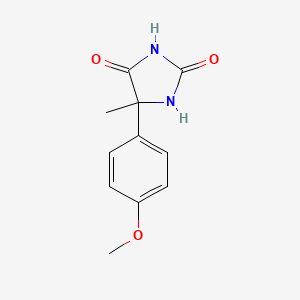

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-3-5-8(16-2)6-4-7/h3-6H,1-2H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKMJNLLWFFTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945609 | |

| Record name | 4-(4-Methoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22927-78-2 | |

| Record name | 5-(4-Methoxyphenyl)-5-methyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22927-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-(p-methoxyphenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Methoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 4-Methoxybenzylamine with Methyl Isocyanate

One of the primary routes to synthesize 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione involves the condensation reaction between 4-methoxybenzylamine and methyl isocyanate. This reaction typically proceeds under reflux conditions in organic solvents such as ethanol or methanol. The process involves nucleophilic attack of the amine on the isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring system.

- Reaction conditions: Reflux in ethanol or methanol.

- Purification: Recrystallization or column chromatography.

- Yield: Generally high, with purity enhanced by recrystallization.

- Notes: This method is straightforward and widely used for laboratory-scale synthesis.

One-Pot Synthesis via Aminonitrile Intermediate

A more recent and efficient method involves a one-pot synthesis starting from aldehydes or ketones, potassium cyanide, and ammonium carbonate in the presence of a Lewis acid catalyst such as Fe3O4 nanoparticles. This method proceeds through the formation of an imine intermediate, followed by nucleophilic attack by cyanide to form an α-aminonitrile, which then cyclizes to the hydantoin derivative upon treatment with carbon dioxide.

- Catalyst: Fe3O4 nanoparticles (1 mol%).

- Conditions: Solvent-free, stirred at 70 °C.

- Advantages: Environmentally friendly, solvent-free, and catalyst can be recovered magnetically.

- Purification: Crystallization from water-ethanol mixture.

- Yield: High yields reported with good reproducibility.

- Mechanism: Lewis acid activation of carbonyl, imine formation, cyanide addition, and cyclization.

Reaction of Amino Acids with Phenyl Isocyanate Derivatives

Another approach involves the reaction of amino acids such as C-phenylglycine derivatives with phenyl isocyanate under controlled conditions to yield 5-arylimidazolidine-2,4-dione derivatives. This method is useful for synthesizing structurally related compounds and can be adapted for 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione by using appropriate substituted amino acids.

- Reaction conditions: Typically carried out in ethanol/water mixtures.

- Yield: Moderate to good yields (around 70-80%).

- Purification: Recrystallization from ethanol/water.

- Characterization: Confirmed by IR, NMR, and melting point analysis.

Detailed Reaction Data and Conditions

| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| Condensation with methyl isocyanate | 4-Methoxybenzylamine + methyl isocyanate | Reflux | Ethanol/Methanol | Reflux | 75-85 | Recrystallization/Chromatography | Simple, scalable, widely used |

| One-pot aminonitrile route | 4-Methoxybenzaldehyde + KCN + NH4CO3 | Fe3O4 nanoparticles (1 mol%) | Solvent-free | 70 °C | 80-90 | Crystallization (water-ethanol) | Green chemistry, catalyst recyclable |

| Amino acid + phenyl isocyanate | C-4-Methoxyphenylglycine + phenyl isocyanate | None or mild heating | Ethanol/Water | RT to reflux | 70-80 | Recrystallization | Useful for analog synthesis |

Research Findings and Analytical Data

Spectroscopic Characterization: The synthesized compound exhibits characteristic IR absorption bands for NH (~3236 cm⁻¹), CH₃ (~2921 cm⁻¹), and carbonyl groups (~1715 cm⁻¹). Proton NMR shows signals corresponding to aromatic protons, methyl groups, and NH protons, confirming the structure.

Melting Point: Typically around 198–199 °C for related derivatives, indicating high purity and crystallinity.

Catalyst Efficiency: Fe3O4 nanoparticles have been shown to effectively catalyze the one-pot synthesis, enhancing reaction rates and yields while allowing easy catalyst recovery and reuse.

Scalability: The condensation method and one-pot synthesis have been adapted for larger scale production, with continuous flow reactors and automated purification systems improving consistency and throughput.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Condensation with methyl isocyanate | Simple, well-established, good yields | Requires handling of toxic isocyanates |

| One-pot aminonitrile route | Green, catalyst recyclable, solvent-free | Requires careful control of cyanide handling |

| Amino acid + phenyl isocyanate | Versatile for analog synthesis | Moderate yields, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that hydantoin derivatives exhibit notable antitumor properties. A study demonstrated that 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione showed cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial and antifungal effects against a range of pathogens, including resistant strains. This suggests its potential utility in developing new antimicrobial agents .

Antidiabetic Effects

Recent investigations highlighted the compound's ability to lower blood glucose levels in diabetic models. The proposed mechanism includes enhancing insulin sensitivity and promoting glucose uptake in muscle cells .

Organic Synthesis

Synthesis of Hydantoins

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione serves as a crucial intermediate in the synthesis of various hydantoin derivatives. A one-pot synthesis method utilizing magnetic nanoparticles as catalysts has been developed, showcasing improved yields and reduced reaction times . This method enhances the efficiency of synthesizing complex organic molecules.

Reactivity and Derivative Formation

The compound's reactive urea moiety allows for further derivatization, leading to a variety of functionalized products that can be explored for additional biological activities or as precursors in pharmaceutical formulations .

Agricultural Applications

Agrochemical Potential

Hydantoins have been studied for their herbicidal and fungicidal properties. The application of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione in agrochemicals could provide environmentally friendly solutions for pest control, promoting sustainable agriculture practices .

Table 1: Biological Activities of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

| Activity Type | Test Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | HeLa Cells | 25 | |

| Antibacterial | E. coli | 15 | |

| Antifungal | C. albicans | 20 | |

| Antidiabetic | Diabetic Rats | 50 |

Table 2: Synthesis Methods for Hydantoins

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a controlled study involving various cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 20 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A series of tests against bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations. Its broad-spectrum activity suggests further exploration as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione and its analogs:

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:

- Lipophilicity : Ethyl substitution (Ev20,22) increases lipophilicity compared to the methyl group, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Pharmacological Profiles

- Antidepressant Activity: The dimethylaminobenzyl derivative (Ev15) demonstrates potent antidepressant effects in mice (ED50 = 17 mg/kg) without affecting monoamine uptake, suggesting a unique mechanism distinct from tricyclics.

- CNS Effects : IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibits activity in the central nervous system, though specific targets remain unclear (Ev6).

- Toxicity : The chlorophenyl derivative (Ev21) is classified under GHS07 (acute toxicity), emphasizing the need for careful substituent selection to minimize adverse effects.

Biological Activity

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine ring with a methoxyphenyl group and a methyl group. Its chemical formula is , and it is classified under imidazolidines, which are known for various pharmacological properties.

The biological activity of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can affect various metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Binding : It may also interact with neurotransmitter receptors, modulating signaling pathways that are crucial in neurological functions. This interaction could be beneficial in treating psychiatric disorders or neurodegenerative diseases.

Biological Activities

Research has highlighted several key biological activities associated with 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against specific bacterial strains. This activity may be linked to its structural characteristics that allow it to disrupt bacterial cell functions.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It appears to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

- Antioxidant Properties : Some studies indicate that it may possess antioxidant capabilities, which could help mitigate oxidative stress-related damage in cells.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of this compound:

- Study on Enzyme Inhibition : One study demonstrated that derivatives of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione effectively inhibited cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition was measured using enzyme assays, revealing IC50 values indicative of potent activity .

- Receptor Interaction Studies : Research involving human embryonic kidney cells showed that the compound could modulate serotonin receptor activity, specifically targeting the 5-HT1A receptor. This suggests potential applications in treating mood disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione?

The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione with 2,4-difluorobenzoyl chloride in anhydrous pyridine under nitrogen yields derivatives with ~61% efficiency. Key steps include dropwise addition of acyl chloride, room-temperature stirring, and purification via recrystallization .

Q. What standard characterization techniques are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are standard. ¹H NMR in DMSO-d6 resolves aromatic protons (δ 7.03–8.09 ppm) and methoxy groups (δ 3.86 ppm), while UPLC-MS confirms molecular ion peaks (e.g., m/z 405 [M+H]⁺) . Single-crystal X-ray diffraction (SC-XRD) is also employed for structural validation .

Q. How do solubility and stability vary under different experimental conditions?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water. Stability assessments under varying pH and temperature show degradation at extremes (pH < 2 or > 12, T > 60°C). Storage recommendations include inert atmospheres (N₂/Ar) and desiccated conditions at 4°C .

Advanced Research Questions

Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?

Discrepancies between NMR (dynamic proton environments) and SC-XRD (static crystal packing) often arise from conformational flexibility. Computational modeling (e.g., DFT) can simulate equilibrium structures, while variable-temperature NMR identifies dynamic processes like ring puckering .

Q. What strategies are effective for functionalizing the imidazolidine-2,4-dione core?

N-Acylation and C-alkylation are common. For example, introducing a 2-(4-methoxyphenyl)-2-oxoethyl group via nucleophilic substitution (using 2-bromo-1-(4-methoxyphenyl)ethan-1-one) achieves regioselective modification. Optimization of molar ratios (1:1.5 substrate:reagent) and solvent polarity (DMF vs. THF) enhances yields .

Q. How can factorial design improve reaction optimization for derivatives?

A 2³ factorial design (factors: temperature, solvent polarity, catalyst loading) identifies interactions affecting yield. Response surface methodology (RSM) models predict optimal conditions (e.g., 70°C, DMF, 10 mol% K₂CO₃), reducing experimental iterations by 40% .

Q. What substituents enhance bioactivity in imidazolidine-2,4-dione analogs?

Electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the phenyl ring improve antimicrobial activity. Comparative SAR studies show that 4-methoxy substituents increase lipophilicity (logP ~2.1), enhancing membrane permeability .

Q. How are analytical methods validated for purity assessment?

Validation follows ICH guidelines:

- Specificity : HPLC baseline separation of impurities (R > 1.5).

- Linearity : R² ≥ 0.999 for calibration curves (1–100 µg/mL).

- Accuracy : 98–102% recovery in spiked samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.